Pyridoxine-d3 Hydrochloride

Description

Significance of Isotopic Labeling in Advanced Research Methodologies

Isotopic labeling is a powerful technique in which an atom within a molecule is substituted with its isotope, which has the same number of protons but a different number of neutrons. musechem.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but physically distinguishable due to the mass difference. metwarebio.com This fundamental principle allows scientists to track the journey of molecules through complex biological and chemical systems with high precision. creative-proteomics.comstudysmarter.co.uk

The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of modern research. symeres.com These isotopes offer a safe and effective way to conduct long-term studies without the complications of radioactive handling and disposal. studysmarter.co.uk The primary analytical methods for detecting stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled molecules based on mass shifts or isotopic displacement. metwarebio.comadesisinc.com

The significance of this methodology lies in its ability to provide unparalleled insights into dynamic processes. studysmarter.co.uk Key applications and benefits include:

Enhanced Analytical Precision: Isotope labeling dramatically improves the accuracy of quantitative analysis in techniques like mass spectrometry. adesisinc.com By using a labeled compound as an internal standard, researchers can correct for sample loss during preparation and variations in instrument response, leading to more reliable data. metwarebio.comveeprho.com

Tracing Metabolic Pathways: Scientists can introduce isotopically labeled compounds into cells or organisms to trace their metabolic fate. silantes.com This allows for the detailed mapping of biochemical pathways, the study of nutrient absorption and distribution, and an understanding of how diseases can alter metabolism. acs.org

Pharmacokinetic Studies: In pharmaceutical research, labeling a drug candidate with stable isotopes is crucial for studying its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comadesisinc.com This helps in determining the drug's efficacy, understanding its metabolic pathways, and ensuring its safety. acs.org

Mechanistic Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, can be exploited to elucidate reaction mechanisms. symeres.com

Overview of Pyridoxine-d3 (B12386314) Hydrochloride as a Research Tool

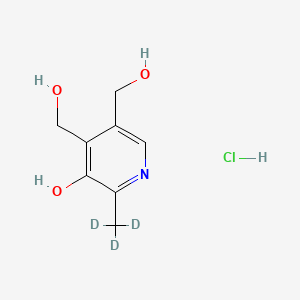

Pyridoxine-d3 Hydrochloride is a stable isotope-labeled form of Pyridoxine (B80251), a vitamer of Vitamin B6. sigmaaldrich.com In this compound, three hydrogen atoms on the methyl group of the Pyridoxine molecule are replaced with deuterium atoms. sigmaaldrich.com This specific labeling results in a molecule with a higher molecular weight than the natural form, while retaining the same chemical structure and reactivity.

The primary and most critical application of this compound is as an internal standard for the quantification of Pyridoxine and its related metabolites in biological samples. caymanchem.comcaymanchem.comclearsynth.com This is most commonly achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comclearsynth.com The use of a deuterated standard like this compound is essential for achieving accurate and precise measurements by compensating for matrix effects and improving the reliability of the analytical results. veeprho.com For instance, its use in LC-MS/MS methods can improve accuracy by eliminating matrix effects, achieving detection limits as low as 0.1 ng/mL in plasma.

While it retains the biochemical properties of Pyridoxine, its function in research is not as a biological agent itself, but as an analytical tool that ensures the precise quantification of its unlabeled counterpart. cymitquimica.com This makes it indispensable for studies in nutrition, clinical diagnostics, and metabolic research where accurate levels of Vitamin B6 need to be determined. veeprho.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1189921-12-7 caymanchem.comcaymanchem.comclearsynth.com |

| Molecular Formula | C₈H₈D₃NO₃ • HCl caymanchem.comcaymanchem.com or C₈H₉ClNO₃D₃ clearsynth.com |

| Molecular Weight | ~208.66 g/mol sigmaaldrich.comclearsynth.com |

| Formal Name | 5-hydroxy-6-methyl-d3-3,4-pyridinedimethanol, monohydrochloride caymanchem.comcaymanchem.com |

| Synonyms | Pyridoxol-d3 Hydrochloride, Vitamin B6-d3 hydrochloride cymitquimica.comscbt.com |

| Purity | ≥98 atom % D sigmaaldrich.com, ≥99% deuterated forms (d1-d3) caymanchem.comcaymanchem.com |

| Form | White to off-white powder/solid sigmaaldrich.com |

| Solubility | Soluble in water caymanchem.com |

| Storage | -20°C sigmaaldrich.comcaymanchem.com |

Evolution of Research Applications for Stable Isotope-Labeled Compounds

The application of isotopically labeled compounds in research has evolved significantly over several decades. acs.org Initially dominated by radioactive isotopes, the field has increasingly shifted towards the use of stable isotopes due to their enhanced safety, ease of handling, and suitability for a broader range of studies, particularly in humans. studysmarter.co.uk

The evolution of analytical technologies, especially in mass spectrometry and NMR, has been a major catalyst for this expansion. acs.org The development of high-resolution mass spectrometers has allowed for the easy detection and quantification of minute differences in mass between labeled and unlabeled compounds, making stable isotopes more practical than ever.

This technological progress has broadened the scope of research applications far beyond initial uses. Early applications focused heavily on tracing metabolic pathways for fundamental biochemical understanding. Today, stable isotope-labeled compounds are integral to a wide array of advanced research fields:

Drug Discovery and Development: The use of stable isotopes is now standard practice in ADME studies to track drug metabolism and pharmacokinetics (DMPK). symeres.comadesisinc.com This provides critical data for drug safety and efficacy assessments.

Proteomics and Metabolomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to quantify changes in protein abundance between different cell populations. metwarebio.com Similarly, labeled metabolites are used to study metabolic fluxes and networks in detail.

Environmental Science: Labeled compounds are used to trace the movement and degradation of pollutants and nutrients in ecosystems, providing vital information for environmental impact assessments. adesisinc.com

Clinical Diagnostics: Stable isotope breath tests are used for non-invasive diagnosis of various conditions by tracking the metabolism of a labeled substrate.

The global market for stable isotope-labeled compounds has seen steady growth, with deuterium being a dominant segment due to its wide use in pharmaceutical and metabolic research. alliedmarketresearch.com The future of the field points towards even greater precision and efficiency, with innovations in automated synthesis and green chemistry making these powerful research tools more accessible and sustainable. adesisinc.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Approaches for Pyridoxine D3 Hydrochloride

Chemical Synthesis Pathways for Deuterated Pyridoxine (B80251) Derivatives

The synthesis of isotopically labeled compounds such as Pyridoxine-d3 (B12386314) Hydrochloride is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. medchemexpress.com The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the pyridoxine molecule requires specific synthetic strategies that either build the molecule from deuterated precursors or introduce deuterium into a pre-existing pyridoxine framework. These strategies often adapt established methods for synthesizing the core pyridoxine structure.

Condensation Reactions in Pyridoxine Core Synthesis

The fundamental structure of pyridoxine, a substituted pyridine (B92270) ring, is often constructed through condensation reactions. ksumsc.com These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. Early synthetic approaches to the pyridoxine backbone involved the condensation of starting materials like ethyl acetylacetate and cyanoacetamide. tum.de Another described strategy involves the condensation of N-alkyl- or N-arylalkyl-alanine esters with α-formylsuccinic esters, followed by a Dieckmann cyclization. tum.de

A more advanced and widely adopted method for constructing the pyridine core is through a Diels-Alder cycloaddition, a specific type of condensation reaction. tum.deresearchgate.net This reaction typically involves an oxazole (B20620) derivative acting as the diene and a substituted alkene as the dienophile. researchgate.nettaylorandfrancis.com The initial adduct formed then undergoes further reactions to yield the final, stable aromatic pyridine ring of the pyridoxine molecule.

The Oxazole Method and its Adaptation for Deuteration

The "oxazole method" has become a cornerstone of industrial pyridoxine synthesis. researchgate.net This pathway is a type of Diels-Alder reaction where a substituted oxazole, such as 4-methyl-5-ethoxyoxazole, condenses with a dienophile like diethyl fumarate. researchgate.net This cycloaddition forms an initial bicyclic adduct, which is then converted to the pyridine ring structure of pyridoxine through subsequent steps like aromatization and hydrogenation. researchgate.net The efficiency of this method has made it a preferred route for large-scale production.

For the synthesis of deuterated pyridoxine, the oxazole method can be adapted by utilizing isotopically labeled starting materials. By incorporating deuterium atoms into either the oxazole or the dienophile precursor, the resulting pyridoxine molecule will carry the isotopic label. For instance, if a deuterated version of the 4-methyl-5-alkoxy oxazole is used, the resulting pyridoxine will be deuterated at the corresponding position. This allows for the specific placement of deuterium atoms within the core structure of the vitamin.

Deuterium Insertion through Reduction Reactions

One of the most direct methods for introducing deuterium into a molecule is through the reduction of a suitable functional group using a deuterated reducing agent. This approach is highly effective for specifically labeling positions within the pyridoxine structure.

Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful deuterated reducing agent used extensively in organic synthesis for deuterium labeling. It serves as a source of deuteride ions (D⁻), which can reduce various functional groups, including carboxylic acids, esters, and ketones, to their corresponding deuterated alcohols. osti.gov In the context of pyridoxine synthesis, LiAlD₄ can replace a carboxyl group with a -CD₂OH group, thereby introducing two deuterium atoms specifically at the 5-hydroxymethyl position. researchgate.netosti.gov

A specific application of this reduction strategy is the synthesis of pyridoxine-d₂ from α⁴-3-O-isopropylidene-5-pyridoxic acid. researchgate.netosti.goviaea.org In this process, the isopropylidene group acts as a protecting group for the hydroxyl groups at positions 3 and 4 of the pyridine ring. The carboxylic acid group at position 5 is then reduced using lithium aluminum deuteride (LiAlD₄). researchgate.netiaea.org This reaction specifically converts the carboxylic acid moiety into a deuterated hydroxymethyl group (-CD₂OH). researchgate.net Subsequent removal of the isopropylidene protecting group yields pyridoxine specifically labeled with two deuterium atoms at the 5-position. researchgate.net

Table 1: Key Reagents in the Reductive Deuteration of a Pyridoxine Precursor

| Precursor Molecule | Protecting Group | Reducing Agent | Deuterated Product |

|---|

Utilizing Deuterated Reducing Agents (e.g., Lithium Aluminum Deuteride)

Deuterium Exchange Methodologies

Deuterium exchange provides an alternative route to isotopic labeling, where protons (¹H) on a molecule are swapped for deuterium (²H) atoms from a deuterium-rich source. acs.orgnih.gov This method is often catalyzed by an acid or a base.

A notable example in pyridoxine chemistry is the base-catalyzed deuterium exchange at the 2'-methyl group. researchgate.netosti.gov This exchange is facilitated by treating an N-benzyl pyridoxine derivative with deuterium oxide (D₂O) in the presence of a base like sodium hydroxide (B78521). researchgate.net The N-benzyl group is used because it can be more readily removed later compared to an N-methyl group. researchgate.net The basic conditions promote the deprotonation of the 2'-methyl group, which is then reprotonated by a deuterium ion from the D₂O solvent, resulting in a deuterated methyl group (-CD₃). researchgate.net To avoid back-exchange, it is crucial to neutralize the base before introducing any H₂O. researchgate.net This method allows for the specific insertion of three deuterium atoms to create Pyridoxine-d3. researchgate.netsynzeal.com

Table 2: Comparison of Deuterium Labeling Strategies for Pyridoxine

| Method | Key Reagent(s) | Position of Deuterium Label | Number of Deuterium Atoms |

|---|---|---|---|

| Reduction | Lithium Aluminum Deuteride (LiAlD₄) | 5-hydroxymethyl group | 2 |

Base-Catalyzed Exchange with Deuterium Oxide

A straightforward method for deuterium labeling involves a base-catalyzed hydrogen-deuterium exchange. This approach leverages the increased acidity of certain protons on the pyridoxine molecule, facilitating their replacement with deuterium from a deuterium oxide (D₂O) solvent in the presence of a base. For instance, deuterium can be inserted into the 2-methyl group of pyridoxine by a base-catalyzed exchange between N-benzyl pyridoxine and deuterium oxide. iaea.orgresearchgate.netosti.gov This method is advantageous for its relative simplicity but may lack specificity, potentially leading to deuterium incorporation at multiple sites.

Specific Site-Directed Deuteration Strategies

For applications requiring precise deuterium placement, more specific synthetic routes are employed. These strategies often involve the use of deuterated reagents at key steps in the synthesis of the pyridoxine molecule. One such method involves the reduction of a carboxylic acid precursor with a deuterated reducing agent. For example, 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) has been synthesized by the reduction of α4-3-O-isopropylidene-5-pyridoxic acid using lithium aluminum deuteride. researchgate.netosti.gov This approach allows for the specific introduction of deuterium at the 5-hydroxymethyl position. Another strategy involves the use of deuterated building blocks in a multi-step synthesis, which can provide high levels of isotopic enrichment at the desired positions. Pyridoxine-(methyl-d3) hydrochloride is a deuterated form of vitamin B6 where the protons of the C-2 methyl group are substituted with deuterium.

Derivatization of Pyridoxine-d3 into Other Deuterated Vitamers

Once deuterated pyridoxine is synthesized, it can serve as a precursor for the preparation of other deuterated vitamin B6 vitamers, which are essential for various biological studies. researchgate.netosti.gov

Pyridoxal-d3 and Pyridoxamine-d3 Synthesis

Deuterated pyridoxal (B1214274) (PL-d3) and pyridoxamine (B1203002) (PM-d3) can be synthesized from deuterated pyridoxine. researchgate.netosti.gov The synthesis of pyridoxal typically involves the oxidation of pyridoxine. mdpi.com For example, pyridoxine-d2 (B1153985) has been successfully converted to pyridoxal and pyridoxamine. researchgate.netosti.gov The synthesis of pyridoxamine from pyridoxal can be achieved via the formation of an oxime derivative followed by hydrogenation. tum.de These deuterated vitamers are valuable as internal standards for the quantification of their non-deuterated counterparts in biological samples. nih.govpharmaffiliates.com

Phosphorylated Deuterated Forms (e.g., Pyridoxal-d3 5'-Phosphate)

The biologically active forms of vitamin B6 are the 5'-phosphate esters. Deuterated pyridoxal-5'-phosphate (PLP-d3) can be synthesized from deuterated pyridoxine. researchgate.netosti.gov This process involves the conversion of pyridoxine-d2 to pyridoxal phosphate (B84403). researchgate.netosti.gov The phosphorylated forms are crucial for studying the kinetics and mechanisms of the numerous enzymes that utilize PLP as a cofactor. medchemexpress.eumedchemexpress.com Pyridoxal 5'-phosphate is the active form of vitamin B6 and a vital cofactor for many enzymes. medchemexpress.eumedchemexpress.com

Enzymatic Synthesis Approaches for Deuterated Analogs

Enzymatic methods offer a high degree of specificity for the synthesis of deuterated vitamin B6 analogs. Enzymes involved in the vitamin B6 salvage pathway can be utilized to convert deuterated precursors into other vitamers. For example, pyridoxal kinase can phosphorylate pyridoxal to pyridoxal 5'-phosphate. medchemexpress.com While the literature extensively covers the enzymatic reactions involving vitamin B6, specific examples detailing the enzymatic synthesis of deuterated analogs from a deuterated starting material like Pyridoxine-d3 are less common. However, the known enzymatic pathways provide a clear theoretical basis for such conversions. For instance, enzymes like pyridoxine-phosphate oxidase could potentially be used to convert deuterated pyridoxine-5'-phosphate to deuterated pyridoxal-5'-phosphate. The use of enzymes in synthesis can offer advantages in terms of stereospecificity and milder reaction conditions compared to purely chemical methods.

Scalability Considerations for Deuterated Pyridoxine Synthesis

The industrial production of pyridoxine hydrochloride often utilizes the "oxazole method," a two-stage process involving the condensation of 1,3-oxazole derivatives with dienophiles, followed by aromatization and catalytic hydrogenation. When considering the large-scale synthesis of deuterated pyridoxine, the cost and availability of deuterated starting materials and reagents are significant factors.

Advanced Analytical Methodologies Utilizing Pyridoxine D3 Hydrochloride

Mass Spectrometry Applications as an Internal Standard

Pyridoxine-d3 (B12386314) Hydrochloride is widely employed as an internal standard for the quantification of pyridoxine (B80251) and its metabolites in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combioscience.co.uk The introduction of deuterium (B1214612) atoms results in a compound with a higher molecular weight than its endogenous counterpart but with nearly identical chemical and physical properties. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations and matrix effects. psu.edunih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard, such as Pyridoxine-d3 Hydrochloride, to a sample. osti.gov This "isotope spike" homogenizes with the naturally occurring analyte within the sample. osti.gov The fundamental principle of IDMS is that the ratio of the two isotopic forms can be measured with high precision by a mass spectrometer. osti.gov

By measuring the altered isotopic ratio in the spiked sample, the initial concentration of the endogenous analyte can be calculated with high accuracy and precision. osti.gov This method effectively compensates for sample losses during extraction, purification, and analysis, as both the analyte and the internal standard are affected proportionally. nih.gov IDMS is considered a definitive method for the quantification of many analytes and is used by national metrology institutes to certify reference materials. researchgate.net The use of a stable isotope-labeled internal standard like this compound is central to the success of IDMS, providing a robust and reliable means for the absolute quantification of pyridoxine in complex matrices. nih.govveeprho.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. The development of robust LC-MS/MS methods for pyridoxine analysis heavily relies on the use of this compound as an internal standard. caymanchem.com

Effective chromatographic separation is paramount for accurate quantification, as it isolates the analyte and its internal standard from other matrix components that could interfere with the analysis. For pyridoxine and its deuterated analog, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. japsonline.comunomaha.edu

Several factors are optimized to achieve efficient separation, including the choice of the stationary phase (e.g., C18 columns), the mobile phase composition, and the gradient elution profile. japsonline.comnih.govmdpi.com For instance, a mobile phase consisting of a buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile) is often used. japsonline.comnih.gov The pH of the mobile phase is also a critical parameter due to the ionic nature of pyridoxine. mdpi.com The goal is to achieve symmetrical peak shapes, good resolution from other compounds, and a reasonable retention time for both pyridoxine and this compound. japsonline.com

Table 1: Example Chromatographic Conditions for Pyridoxine Analysis

| Parameter | Condition | Reference |

| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) | japsonline.com |

| Mobile Phase | 0.01 M Ammonium Acetate (B1210297) Buffer : Acetonitrile (35:65 v/v) | japsonline.com |

| Flow Rate | 1.0 mL/min | japsonline.com |

| Injection Volume | 20 µL | japsonline.com |

| Detection | 254 nm | japsonline.com |

| Column Temperature | Ambient | japsonline.com |

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for accurate quantification in complex matrices. In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). d-nb.info

The optimization of MS/MS parameters is crucial for achieving maximum sensitivity. These parameters include the selection of precursor and product ions, collision energy, and ion source settings (e.g., spray voltage and gas temperatures). qut.edu.au this compound, with its increased mass, will have a distinct precursor ion from the unlabeled pyridoxine, but will ideally fragment to a product ion with a similar mass-to-charge ratio (m/z) or a predictably shifted one, ensuring that the fragmentation behavior is analogous. nvkc.nl

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters for Pyridoxal-5'-phosphate (PLP) and its d3-labeled internal standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| PLP | 247.9 | 149.9 | 23 | qut.edu.aunvkc.nl |

| PLP-d3 | 250.9 | 152.9 | 25 | qut.edu.aunvkc.nl |

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. nvkc.nl These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. psu.edu

Because this compound co-elutes with the unlabeled pyridoxine and has nearly identical ionization efficiency, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same extent. psu.edunvkc.nl By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a significant improvement in the accuracy and precision of the quantitative results. nvkc.nl Studies have shown that methods utilizing deuterated standards for vitamin B6 analysis effectively eliminate matrix effects, with detection limits as low as 0.1 ng/mL in plasma.

Tandem Mass Spectrometry Parameters for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of pyridoxine and its vitamers, which are not inherently volatile, a derivatization step is required to make them suitable for GC analysis. nih.gov This typically involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers, for example, through a process called trimethylsilylation (TMS).

This compound is also an ideal internal standard for GC-MS analysis. caymanchem.combioscience.co.uk After derivatization, both the analyte and the internal standard are subjected to GC separation, often using a capillary column with a non-polar stationary phase. nih.gov The separated compounds are then introduced into the mass spectrometer for detection.

In GC-MS, quantification is also based on the principle of isotope dilution. The mass spectrometer monitors specific ions for both the derivatized pyridoxine and the derivatized Pyridoxine-d3. The ratio of the ion intensities is then used to calculate the concentration of the analyte. The use of a stable isotope-labeled internal standard in GC-MS provides the same advantages as in LC-MS, including correction for sample loss during preparation and derivatization, and compensation for variations in injection volume and instrument response. nih.gov

Derivatization Strategies for GC-MS Compatibility

The analysis of polar compounds like pyridoxine by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates derivatization to increase volatility and thermal stability. This chemical modification is crucial for achieving good chromatographic separation and sensitive detection. When this compound is used as an internal standard, it undergoes the same derivatization process as the unlabeled analyte, which corrects for variations and ensures analytical accuracy.

A primary derivatization strategy is silylation , which involves replacing the active hydrogen atoms on the hydroxyl groups of the pyridoxine molecule with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.govresearchgate.net A common reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.govresearchgate.net This reaction produces a tris-TMS-pyridoxine derivative that is significantly more volatile and suitable for GC-MS analysis. Another silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used, sometimes in the presence of pyridine (B92270), to achieve similar results. oup.com

Acylation is another effective derivatization technique. oup.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to introduce a trifluoroacyl (TFA) group, creating a more volatile derivative. oup.com This method has been shown to produce a single-peak derivative with good reproducibility, making it a reliable option for the GC-MS analysis of pyridoxine-related compounds. oup.com The choice between silylation and acylation often depends on the specific requirements of the analytical method and the sample matrix.

| Derivatization Strategy | Reagent(s) | Resulting Derivative | Key Benefit |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | tris-TMS-pyridoxine | Produces a volatile and thermally stable derivative for GC-MS. nih.govresearchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS), Pyridine | Trimethylsilyl (TMS) derivative | Effective for vitamin B6 compounds. oup.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacyl (TFA) derivative | Yields a single-peak derivative with good reproducibility. oup.com |

Validation Protocols for Mass Spectrometry-Based Methods

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. For mass spectrometry-based methods that quantify pyridoxine using this compound as an internal standard, validation protocols are rigorously defined by regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netnih.govresearchgate.netmdpi.com

Assessment of Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix. lcms.cz To confirm selectivity, blank plasma or serum samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of pyridoxine or its deuterated internal standard, this compound. mdpi.com Any interference peaks must be below a certain threshold, typically less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. qut.edu.au The clear separation of the analyte from other matrix components in chromatograms validates the method's specificity. mdpi.com

Linearity and Calibration Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. besjournal.com A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against known concentrations of the analyte. nih.gov The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically ≥ 0.99. nih.govnih.govajptonline.com For instance, a validated UPLC-MS/MS method for pyridoxine and other B6 vitamers showed a minimum regression coefficient of 0.99 over a concentration range of 5 to 200 nmol/L. nih.govresearchgate.net

| Validation Parameter | Typical Requirement | Example Finding for Pyridoxine Analysis | Source |

| Linearity (r²) | ≥ 0.99 | > 0.9995 | lcms.cz |

| Calibration Range | Defined by the intended application | 0.5 ppb – 50 ppb | lcms.cz |

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. qut.edu.aubesjournal.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day (intra-day) and over several days (inter-day). qut.edu.aunih.gov The acceptance criteria are generally within ±15% for accuracy (deviation from the nominal concentration) and a coefficient of variation (CV) of ≤15% for precision. nih.govqut.edu.au For the LLOQ, these limits are often extended to ±20% and ≤20%, respectively. qut.edu.au A validated method for vitamin B6 analysis in human cerebrospinal fluid reported within- and inter-day accuracy between 85.4% and 114.5%, with precision (CV) ranging from 2.6% to 16.5%. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comajptonline.complos.orgmdpi.com The LOD is often defined as the concentration giving a signal-to-noise ratio (S/N) of 3, and the LOQ corresponds to an S/N ratio of 10. mdpi.complos.org In a study analyzing pyridoxine in dietary supplements, the LOQ was 0.29 ng/mL. mdpi.com Another LC-MS/MS method for B vitamins reported an LOQ for pyridoxine between 0.25 and 3 µg/L in human milk. besjournal.com These limits are crucial for determining the method's sensitivity. mdpi.com

| Sensitivity Parameter | Definition | Example Value for Pyridoxine | Source |

| LOD | Lowest detectable concentration (S/N ≥ 3) | 0.09 ng/mL | mdpi.com |

| LOQ | Lowest quantifiable concentration (S/N ≥ 10) | 0.29 ng/mL | mdpi.com |

Spectroscopic Methods for Detection and Quantification

Beyond mass spectrometry, various spectroscopic techniques are utilized for the detection and quantification of pyridoxine, leveraging its inherent molecular properties. unomaha.edu

UV-Vis Spectrophotometry is a widely used method for pyridoxine analysis. ajptonline.comresearchgate.netimpactfactor.orgajchem-a.com The molecule exhibits characteristic absorbance in the ultraviolet spectrum, which is dependent on the pH of the solution. In acidic conditions (0.1N HCl), pyridoxine has a maximum absorbance at approximately 291 nm. pcijournal.org In neutral solutions, the peak can be observed around 324 nm. ajchem-a.com While simple and accessible, this method can be limited by interferences from other UV-absorbing compounds in complex samples. researchgate.net

Fluorescence Spectroscopy offers a more sensitive and selective alternative. nih.govmdpi.comnih.govoptica.orgresearchgate.net Pyridoxine is naturally fluorescent, with its fluorescence characteristics also being pH-dependent. researchgate.net Typically, pyridoxine shows fluorescence with excitation wavelengths around 250 nm and 325 nm, and an emission wavelength near 370 nm. researchgate.net This intrinsic fluorescence allows for the detection of trace amounts of pyridoxine, making it particularly useful for analysis in food and biological samples. mdpi.comresearchgate.net The high sensitivity of HPLC with fluorescence detection (HPLC-FLD) makes it a powerful tool for quantifying vitamin B6 vitamers. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative determination of Pyridoxine Hydrochloride in various samples, including pharmaceutical formulations. ajptonline.comajchem-a.com The method relies on the principle that the molecule absorbs light in the ultraviolet range. In a 0.1 N hydrochloric acid solution, Pyridoxine Hydrochloride shows a maximum absorption (λmax) at approximately 290 nm. nih.govnih.gov The UV absorption spectrum of this compound is virtually identical to that of the non-deuterated compound, as the deuterium substitution does not significantly alter the electronic transitions responsible for UV absorption.

To enhance specificity and resolve spectral overlap in multi-component mixtures, derivative spectrophotometry is employed. This technique involves calculating the first or second derivative of the absorption spectrum with respect to wavelength. First-derivative spectrophotometry has been successfully used for the simultaneous estimation of Pyridoxine Hydrochloride in the presence of other drugs by measuring derivative amplitudes at specific wavelengths, such as 332.8 nm and 309.2 nm, which can nullify interference from other components. researchgate.net

Second-order derivative methods have also been developed, further improving the resolution of complex spectra. ajptonline.comresearchgate.net These assays are validated according to International Council for Harmonisation (ICH) guidelines and demonstrate high reproducibility and reliability for quality control analysis. ajptonline.comresearchgate.net

The Area Under the Curve (AUC) method is another advancement in UV-spectrophotometric analysis that enhances accuracy and precision. Instead of relying on the absorbance at a single wavelength (λmax), this method calculates the integrated area under the absorption spectrum over a specific wavelength range. ajptonline.comresearchgate.net For the determination of Pyridoxine Hydrochloride, a second-order derivative AUC method has been developed using the wavelength range of 301-319 nm. ajptonline.comresearchgate.net This approach has been shown to be linear over a concentration range of 5-25 µg/mL with a high correlation coefficient (r² = 0.9966). ajptonline.comresearchgate.net The AUC method provides a simple, accurate, and economical alternative for the routine analysis of the compound in bulk and pharmaceutical dosage forms. ajptonline.com

| Method | Parameter | Value | Reference |

|---|---|---|---|

| Derivative Spectrophotometry (First Order) | Linearity Range | 1-40 µg/mL | researchgate.net |

| Analytical Wavelengths | 270.0 nm, 332.8 nm, 309.2 nm | researchgate.net | |

| Area Under Curve (Second Order Derivative) | Wavelength Range | 301-319 nm | ajptonline.comresearchgate.net |

| Linearity Range | 5-25 µg/mL | ajptonline.comresearchgate.net | |

| Correlation Coefficient (r²) | 0.9966 | ajptonline.comresearchgate.net | |

| LOD / LOQ | 0.4259 µg/mL / 1.2772 µg/mL | ajptonline.com |

Development of Derivative Spectrophotometric Assays

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique for the separation, identification, and quantification of Pyridoxine Hydrochloride in complex mixtures like multivitamin formulations and biological samples. rsc.orgjapsonline.com The method offers high selectivity and sensitivity. rsc.org While this compound is primarily intended as an internal standard for LC-MS, its chromatographic behavior in HPLC-UV systems is nearly identical to that of Pyridoxine Hydrochloride. caymanchem.comresearchgate.net

Reversed-Phase (RP-HPLC) is the most common chromatographic mode used for the analysis of Pyridoxine Hydrochloride. researchgate.net Separation is typically achieved on a nonpolar stationary phase, such as a C18 column. unomaha.eduscilit.comjapsonline.com Due to the polar nature of pyridoxine, mobile phases often consist of a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile. scilit.comnih.gov To improve retention and peak shape of the highly polar analyte, ion-pair chromatography is sometimes utilized, where an agent like heptanesulfonic acid is added to the mobile phase. scilit.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing highly hydrophilic compounds like B vitamins. nih.govresearchgate.net HILIC uses a polar stationary phase (e.g., a Sequant ZIC-pHILIC column) with a mobile phase containing a high concentration of a nonpolar organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This technique has demonstrated excellent performance for separating B vitamins, which are often difficult to retain on conventional reversed-phase columns. nih.gov

Isocratic Elution , where the mobile phase composition remains constant throughout the analysis, is often preferred for its simplicity and reproducibility. unomaha.edumastelf.com This method is well-suited for simple sample matrices and quality control applications. mastelf.com A successful isocratic method for Pyridoxine Hydrochloride utilizes a mobile phase of 19% ethanol, 77% water, and 4% acetic acid, with a consistent elution time of 1.6 minutes. unomaha.edujournaljsrr.com

Gradient Elution , which involves changing the mobile phase composition during the run, is essential for analyzing complex samples containing compounds with a wide range of polarities, such as multivitamin tablets. nih.govmastelf.com A typical gradient starts with a high percentage of aqueous buffer to retain and separate polar compounds like pyridoxine, followed by a gradual increase in the organic modifier (e.g., methanol) to elute more nonpolar components. nih.gov This approach provides better resolution, sharper peaks for late-eluting compounds, and often reduces the total analysis time. nih.govmastelf.com

| Chromatographic Mode | Column | Mobile Phase | Elution Mode | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Reversed-Phase (Ion Pair) | Microbondapak C18 (10 µm) | Water:Methanol (60:40) with 10 mM heptanesulfonic acid & 0.25% triethylamine (B128534) (pH 2.2) | Isocratic | 3.65 | scilit.com |

| Reversed-Phase | Waters Symmetry C18 (5 µm) | 0.01 M Ammonium Acetate Buffer:Acetonitrile (35:65 v/v) | Isocratic | 3.053 | japsonline.com |

| Reversed-Phase | Agilent Zorbax Eclipse XDB-C18 (5 µm) | Ammonium Acetate Buffer (pH 4.2) and Methanol | Gradient | Not Specified | nih.gov |

| HILIC | Sequant ZIC-pHILIC (5 µm) | 20 mM Ammonium Formate (pH 3.5) and Acetonitrile | Gradient | ~5-9 | nih.gov |

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Electrochemical and Optical Sensing Methodologies

Electrochemical Sensors offer a simple, rapid, and highly sensitive alternative for the detection of Pyridoxine Hydrochloride. bohrium.com These methods are based on the electro-oxidation of the pyridoxine molecule at the surface of a modified electrode. bohrium.com Various nanomaterials have been used to fabricate these sensors to enhance their performance. bohrium.com For instance, a copper (II) oxide-glutardialdehyde modified boron-doped diamond electrode has been used for the selective determination of pyridoxine using differential pulse voltammetry (DPV), achieving a limit of detection (LOD) of 0.199 µM. bohrium.com Other approaches include using glassy carbon electrodes (GCEs) modified with materials like graphene and copper ions, which can detect pyridoxine in the micromolar range using square wave voltammetry (SWV). mdpi.com

Optical Sensing methodologies are also emerging for vitamin detection. A novel optical sensor has been developed using a reduced graphene oxide nanocomposite embedded with bismuth nanoparticles and polypyrrole (rGO/pPy/Bi NC). researchgate.netresearchgate.net This sensor operates on the principle of optical band quenching when the nanocomposite interacts with the target vitamin. researchgate.net For the detection of Vitamin B6 (pyridoxine) in a sodium hydroxide (B78521) medium at pH 8, this method demonstrated a low limit of detection of 0.12 ng/mL, showcasing its potential for sensitive and selective analysis in biological fluids. researchgate.netresearchgate.net

Voltammetric Techniques for Pyridoxine Derivatives

Voltammetry has emerged as a powerful electrochemical method for the determination of pyridoxine. scielo.brfarmaciajournal.com This technique measures the current that flows through an electrochemical cell under a varying potential. The development of modified electrodes has significantly enhanced the sensitivity and selectivity of voltammetric methods for pyridoxine analysis. scielo.brresearchgate.net

One notable advancement involves the use of a copper(II) hexacyanoferrate(III) (CuHCF) modified carbon paste electrode. scielo.br Researchers have optimized various parameters, including the composition of the electrode, the pH of the electrolytic solution, and the potential scan rate, to achieve the best sensor response. scielo.br Under optimal conditions—an electrode composition of 20% CuHCF, 55% graphite, and 25% mineral oil in an acetate buffer at pH 5.5—this method has demonstrated a broad linear range for pyridoxine determination, from 1.2 x 10⁻⁷ mol L⁻¹ to 6.9 x 10⁻⁴ mol L⁻¹, with a detection limit of 4.1 x 10⁻⁷ mol L⁻¹. scielo.br

Another innovative approach utilizes an ordered mesoporous carbon-based screen-printed sensor. farmaciajournal.com This sensor, operating in a phosphate (B84403) buffer at pH 7.0, offers a linearity range from 1 to 200 µM and a detection limit of 0.42 µM for pyridoxine. farmaciajournal.com Furthermore, a sensor fabricated with a poly(phenylalanine) and functionalized multi-walled carbon nanotubes modified glassy carbon electrode has shown excellent performance, with two linear ranges (0.5 to 20 µM and 20 to 200 µM) and a low detection limit of 0.038 µM. iapchem.org

The table below summarizes the performance of various modified electrodes in the voltammetric determination of pyridoxine.

| Electrode Type | Linear Range (µM) | Limit of Detection (µM) | Reference |

| Copper(II) Hexacyanoferrate(III) Modified Carbon Paste Electrode | 0.12 - 690 | 0.41 | scielo.br |

| Ordered Mesoporous Carbon-Based Screen-Printed Sensor | 1 - 200 | 0.42 | farmaciajournal.com |

| Reformed Carbon Paste with Iron Oxide Nanoparticles | 8.88 - 1000 | 9.06 | researchgate.nettandfonline.com |

| Poly(phenylalanine)/F-MWCNT/GCE | 0.5 - 200 | 0.038 | iapchem.org |

Development of Nanocomposite-Based Optical Sensors

In recent years, nanocomposite-based optical sensors have gained significant attention for the detection of various analytes, including pyridoxine, due to their high sensitivity, selectivity, and potential for miniaturization. mdpi.comnih.gov These sensors often employ quantum dots (QDs) and other nanomaterials to achieve enhanced optical properties.

One area of development is the use of fluorescent sensors. For instance, CdTe quantum dots have been utilized as a fluorescence sensor for the determination of vitamin B6 in aqueous solutions. mdpi.com The principle behind such sensors can involve fluorescence resonance energy transfer (FRET), where the fluorescence of the QDs is quenched or enhanced in the presence of the target analyte. mdpi.com

Surface plasmon resonance (SPR) based sensors represent another powerful optical technique. d-nb.info By combining SPR with molecular imprinting technology, researchers have developed highly selective sensors for various vitamins. d-nb.info For example, a molecularly imprinted polymer (MIP) sensor was created for the detection of Vitamin B6 using 3-amino benzoic acid. This sensor demonstrated a wide linear range from 0.6 µM to 700 µM and a very low detection limit of 0.010 µM. researchgate.net The selectivity of these sensors is a key advantage, allowing for the specific detection of pyridoxine even in the presence of structurally similar compounds. d-nb.info

The development of these advanced optical sensors provides rapid, sensitive, and cost-effective alternatives to traditional analytical methods for the quantification of pyridoxine. d-nb.inforesearchgate.net

Applications of Pyridoxine D3 Hydrochloride in Fundamental Biochemical and Metabolic Pathway Investigations

Isotopic Tracer Studies in Non-Human Biological Systems

The use of stable isotope tracers, such as Pyridoxine-d3 (B12386314), is a core technique for studying metabolism. nih.govresearchgate.net These labeled compounds are introduced into biological systems, and their journey through various metabolic routes is monitored, typically using mass spectrometry. nih.gov This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), allows researchers to probe the intricacies of metabolic pathways in cell cultures and animal models. nih.gov

Pyridoxine-d3 has been utilized in cell culture media as a labeled precursor to its biologically active form, Pyridoxal (B1214274) 5'-phosphate (PLP). caymanchem.com This application is fundamental to methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where isotopically labeled essential nutrients are used to create internal standards for accurate metabolite measurement. researchgate.net

In cell culture experiments, introducing Pyridoxine-d3 allows researchers to distinguish the supplemented vitamer from the endogenous, unlabeled pool. This enables the precise tracking of its uptake and subsequent conversion. For instance, studies can quantify the rate of transformation of Pyridoxine-d3 into its phosphorylated and active forms, providing insights into the efficiency of the vitamin B6 salvage pathway within specific cell types. nih.gov This pathway involves enzymes like pyridoxal kinase, which phosphorylates pyridoxine (B80251). nih.govwikidoc.org The ability to trace the deuterated label provides a clear picture of the biochemical transformations that vitamin B6 undergoes to become a functional coenzyme. nih.gov Research in Drosophila and human cell lines has demonstrated that PLP deficiency can lead to chromosome aberrations, an effect that is exacerbated by high glucose levels, highlighting the interplay between vitamin B6 metabolism and genomic stability. plos.org

Table 1: Use of Pyridoxine-d3 in Cell Culture Models

| Research Area | Model System | Key Findings | Citations |

| Genomic Stability | Drosophila & Human Cells | PLP deficiency, mimicked by antagonists, leads to chromosome aberrations, which are enhanced by glucose. | plos.org |

| Coenzyme Synthesis | Mammalian Cells | Used as a labeled precursor to trace the synthesis of the active coenzyme Pyridoxal 5'-phosphate (PLP). | caymanchem.com |

| Antioxidant Effects | Alzheimer's Disease Cell Model | Pyridoxine has demonstrated antioxidant effects through the Nrf-2/HO-1 pathway. | medchemexpress.com |

Animal models are essential for understanding metabolism in a whole-organism context. Pyridoxine-d3 and other labeled B6 vitamers are employed to trace metabolic fluxes and identify disruptions in key pathways in these systems.

A notable example is the use of a deuterated PLP (d3-PLP) in a zebrafish model of hypophosphatasia (HPP), a metabolic bone disease. mdpi.compreprints.org In this study, researchers incubated alpl-/- zebrafish embryos, which lack a functional tissue non-specific alkaline phosphatase (Alpl) enzyme, with d3-PLP. mdpi.com They observed an accumulation of d3-PLP and a reduced formation of d3-pyridoxal, confirming that the Alpl enzyme is crucial for vitamin B6 metabolism, specifically the dephosphorylation of PLP. mdpi.compreprints.org This impairment led to vitamin B6-responsive seizures and broad metabolic disturbances, including in polyamine and neurotransmitter metabolism. mdpi.compreprints.org

Table 2: Tracer Studies with Labeled Vitamin B6 in Animal Models

| Animal Model | Labeled Compound | Pathway Investigated | Key Findings | Citations |

| Zebrafish (Danio rerio) | d3-Pyridoxal 5'-phosphate (d3-PLP) | Vitamin B6 Metabolism / Hypophosphatasia | Confirmed the role of Alpl enzyme in PLP dephosphorylation; deficiency leads to d3-PLP accumulation and seizures. | mdpi.compreprints.org |

| Rats | [14C]Pyridoxine & [3H]Pyridoxine-glucoside | Vitamin B6 Absorption & Utilization | Showed that the intestine is the primary site for the conversion of PN-glucoside to biologically active pyridoxine. | nih.gov |

| Chick Embryos | Stable Isotopes | Methionine Metabolism | Investigated the kinetics of remethylation and transsulfuration of homocysteine, highlighting the role of pyridoxine. | uark.edu |

Vitamin B6, in its active form PLP, is a vital coenzyme in the metabolism of methionine. nih.govscielo.brscielo.br Specifically, PLP is required for the enzymes cystathionine-β-synthase and cystathionine-γ-lyase, which are key components of the transsulfuration pathway that converts homocysteine to cysteine. scielo.brscielo.br This pathway is crucial for managing homocysteine levels. scielo.br

Studies using stable isotopes in chick embryos have been conducted to determine the kinetics of methionine metabolism, evaluating the effects of pyridoxine levels on the remethylation and transsulfuration of homocysteine. uark.edu Such research indicates that adequate pyridoxine in the diet is necessary for the proper functioning of embryonic methionine metabolism. uark.edu By using labeled compounds, researchers can quantify the flux through these competing pathways, revealing how nutritional status affects the decision to either conserve methionine via remethylation or catabolize it to cysteine via transsulfuration. uark.edu

Pyridoxine plays a significant role in glucose and energy metabolism. patsnap.commdpi.com The coenzyme PLP is essential for glycogenolysis, the process of breaking down glycogen (B147801) to release glucose-1-phosphate. patsnap.com An inverse association between vitamin B6 levels and diabetes has been noted in epidemiological and experimental studies. mdpi.com

Tracing Metabolic Pathways in Animal Models

Methionine Metabolism Kinetics

Elucidation of Enzyme Mechanisms and Coenzyme Function

Pyridoxine-d3 Hydrochloride is instrumental in studying the enzymatic processes that convert vitamin B6 into its active coenzyme form and how this coenzyme participates in catalysis.

The biologically active form of vitamin B6 is Pyridoxal 5'-phosphate (PLP). wikidoc.orglshtm.ac.ukwikidoc.org Pyridoxine must be converted into PLP to function as a coenzyme in over 140 different enzymatic reactions, primarily involving amino acid metabolism. wikidoc.orglshtm.ac.uk This conversion process, part of the vitamin B6 salvage pathway, involves two key enzymatic steps: phosphorylation by a pyridoxal kinase (PLK or PDXK) and subsequent oxidation by a pyridox(am)ine 5'-phosphate oxidase (PNPO). nih.govmdpi.com

Using Pyridoxine-d3 allows researchers to trace this specific conversion. When Pyridoxine-d3 is administered, the deuterium (B1214612) label is retained through the phosphorylation and oxidation steps, resulting in deuterated PLP (d3-PLP). By measuring the appearance of d3-PLP and the disappearance of the precursor, scientists can study the kinetics and regulation of the kinase and oxidase enzymes. nih.govmdpi.com For example, research has shown that in some enzyme variants associated with inherited metabolic diseases, the administration of a PLP precursor can help improve the folding and function of the defective enzyme, reinforcing the idea that PLP can act as a chemical chaperone. nih.gov The ability to specifically track the formation of PLP from an external source of Pyridoxine-d3 is crucial for dissecting the complexities of PLP homeostasis and its role in supporting the vast array of PLP-dependent enzymes. biorxiv.org

Coenzymatic Activity in Amino Acid Metabolism

The primary role of PLP, derived from this compound, is its function as a coenzyme in a multitude of reactions involving amino acid transformations. patsnap.compatsnap.com These reactions are fundamental for the synthesis of non-essential amino acids and the breakdown of amino acids for energy. patsnap.com

PLP is a critical coenzyme for transaminase enzymes, which facilitate the transfer of an amino group from an amino acid to a keto acid. patsnap.comnumberanalytics.com This process is vital for the synthesis and degradation of amino acids. nih.gov In these reactions, PLP binds to the enzyme and then to a free amino acid, forming a Schiff base intermediate. This facilitates the removal of the amino group from the amino acid, which is then transferred to a different keto acid to form a new amino acid. wikipedia.org

Decarboxylation reactions, which involve the removal of a carboxyl group from an amino acid to form an amine, are also heavily dependent on PLP as a cofactor. numberanalytics.compatsnap.com These pathways are essential for the synthesis of various biologically important amines. Model system studies indicate that these reactions proceed after the initial formation of a ketimine intermediate from an aldimine. nih.gov

PLP-dependent enzymes are also involved in racemization, the process of converting an L-amino acid to its D-enantiomer. wikipedia.orgpatsnap.com An example of this is the enzyme serine racemase, which synthesizes the neuromodulator D-serine from L-serine and is dependent on PLP. wikipedia.org

Decarboxylation Pathways

Investigations of Specific Enzyme Systems (e.g., Aminomutases, Phosphorylase)

The influence of pyridoxine extends to specific enzyme systems. For instance, PLP is a required coenzyme for glycogen phosphorylase, the enzyme that catalyzes glycogenolysis, the breakdown of glycogen to release glucose. wikipedia.orgoatext.com A significant portion of the body's PLP is found in muscle, bound to glycogen phosphorylase. oatext.com PLP is also a cofactor for enzymes involved in the synthesis of sphingolipids. libretexts.org

Influence of Deuteration on Enzyme Kinetics and Reaction Rates

The substitution of hydrogen with deuterium in this compound can influence metabolic kinetics due to the kinetic isotope effect (KIE). This effect can lead to a reduced metabolic clearance of the deuterated compound compared to its non-deuterated counterpart. While deuteration is a common strategy to prolong the lifetime of probes in hyperpolarization experiments, its impact on reaction kinetics in intact tissues is an area of ongoing study. nih.gov Studies on the metabolism of deuterated pyruvate (B1213749) in isolated hearts have shown that while there were no substantial effects on the kinetics of metabolism as detected by 13C NMR, the exchange of deuterium with solvent protons was observed during the transamination of pyruvate to alanine. nih.gov This highlights that the effects of deuteration can be specific to the enzyme and reaction being studied. nih.gov

Studies on Neurotransmitter Synthesis Pathways (non-clinical)

PLP, derived from this compound, is a crucial cofactor in the biosynthesis of several key neurotransmitters. wikipedia.orglibretexts.org The synthesis of serotonin (B10506) from tryptophan, and dopamine (B1211576) from L-DOPA, are catalyzed by PLP-dependent enzymes. oatext.com Other neurotransmitters, including gamma-aminobutyric acid (GABA), norepinephrine, and histamine, also require PLP for their synthesis. patsnap.comwikipedia.orglibretexts.org Non-clinical research has demonstrated that pyridoxine plays a role in the synthesis of these vital signaling molecules, impacting functions regulated by them. nih.gov

Heme Synthesis and Glycogenolysis Research

This compound, a stable isotope-labeled form of vitamin B6, serves as an invaluable tool in elucidating the intricate roles of its active form, pyridoxal 5'-phosphate (PLP), in fundamental metabolic processes such as heme synthesis and glycogenolysis. The deuterium labeling provides a means to trace the metabolic fate of pyridoxine and to accurately quantify its vitamers in complex biological samples using mass spectrometry, where it functions as an internal standard. caymanchem.com

The involvement of vitamin B6 in these pathways is centered on its function as a coenzyme for key regulatory enzymes. patsnap.com In heme synthesis, a crucial process for producing the heme prosthetic group found in hemoglobin and cytochromes, PLP is an essential coenzyme for the first and rate-limiting enzyme, Aminolevulinic Acid Synthase (ALAS). patsnap.combiorxiv.org ALAS catalyzes the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), the initial step in porphyrin synthesis. biorxiv.orgdrugbank.com By using this compound, researchers can monitor the conversion to deuterated PLP and assess its binding and influence on ALAS activity under various physiological and pathological conditions. This aids in understanding disorders related to dysregulated heme metabolism, such as certain types of anemia. biorxiv.org

Similarly, in glycogenolysis—the metabolic breakdown of glycogen into glucose for energy—PLP is a critical coenzyme for glycogen phosphorylase. patsnap.commdpi.com This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen to release glucose-1-phosphate, making stored glucose available for cellular energy needs. patsnap.com Studies have indicated that B6 supplementation may enhance the activity of glycogen phosphorylase, thereby improving the utilization of muscle glycogen. mdpi.com The use of this compound allows for precise tracking and quantification of PLP's role in this process, helping to investigate metabolic regulation in muscle and liver tissues and its implications for conditions like McArdle disease, which involves impaired glycogen phosphorylase activity. mdpi.com

The table below summarizes the key enzymes in these pathways that depend on the pyridoxine-derived coenzyme.

| Metabolic Pathway | Key Enzyme | Coenzyme | Enzyme Function | Application of Pyridoxine-d3 HCl |

| Heme Synthesis | Aminolevulinic Acid Synthase (ALAS) | Pyridoxal 5'-phosphate (PLP) | Catalyzes the first committed step: the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid. patsnap.combiorxiv.org | Tracer for PLP metabolism and internal standard for quantifying B6 vitamers in studies of heme biosynthesis. caymanchem.com |

| Glycogenolysis | Glycogen Phosphorylase | Pyridoxal 5'-phosphate (PLP) | Catalyzes the rate-limiting step: the cleavage of glycogen to release glucose-1-phosphate. patsnap.commdpi.com | Tracer for PLP metabolism and internal standard for quantifying B6 vitamers in studies of glycogen breakdown and energy utilization. caymanchem.com |

Antioxidant Mechanisms and Oxidative Stress Research in Cell Models

This compound is instrumental in research investigating the antioxidant properties of vitamin B6. While pyridoxine itself is studied for its biological effects, the deuterated form is primarily used as an internal standard to ensure the accurate measurement of non-labeled pyridoxine and its metabolites in cell culture experiments by mass spectrometry. caymanchem.com This precision is critical for correlating specific concentrations of the vitamin with observed antioxidant outcomes.

Research in various cell models has demonstrated that pyridoxine can mitigate oxidative stress through multiple mechanisms. A significant body of work has focused on its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.comnih.gov Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. In a cell model of Alzheimer's disease, pyridoxine was shown to exert protective effects by stimulating the Nrf2/Heme Oxygenase-1 (HO-1) pathway. nih.gov This activation led to an attenuation of reactive oxygen species (ROS) levels, suggesting a neuroprotective role attributed to its antioxidant capacity. nih.gov

Further studies have substantiated these findings in other cell types. In human keratinocytes, pyridoxine was found to enhance the expression of several intracellular antioxidants, including HO-1 and NQO1, via Nrf2 activation. jst.go.jp This action helped suppress the phagocytosis of melanosomes by keratinocytes, a process that can be activated by oxidative stress and contributes to skin pigmentation. jst.go.jp

Beyond the Nrf2 pathway, pyridoxine has shown direct protective effects against oxidative damage to cellular components. In an in vitro study using human erythrocytes, pyridoxine pretreatment significantly protected against oxidative stress induced by cumene (B47948) hydroperoxide. openbiochemistryjournal.com The study observed a decrease in lipid peroxidation, measured by malondialdehyde levels, and a reduction in protein carbonylation, indicating that pyridoxine helps preserve the integrity of cell membranes and proteins under oxidative assault. openbiochemistryjournal.com

The following table details key research findings on the antioxidant effects of pyridoxine in various cell models.

| Cell Model | Oxidative Stressor/Condition | Key Findings | Proposed Antioxidant Mechanism |

| Alzheimer's Disease Cell Model (HEK293 cells) | Not specified in abstract, but studied in the context of AD pathology. | Pyridoxine exerted a protective effect, attenuated ROS levels, and decreased cytoplasmic Nrf2 expression while upregulating whole-cell HO-1. nih.gov | Stimulation of the Nrf2/HO-1 pathway. medchemexpress.comnih.govmedchemexpress.eu |

| Human Erythrocytes | Cumene hydroperoxide | Pyridoxine significantly decreased lipid peroxidation (malondialdehyde levels) and protein carbonylation in the cell membrane. openbiochemistryjournal.com | Direct protective effect against oxidative damage to lipids and proteins. openbiochemistryjournal.com |

| Human Keratinocytes | UVB radiation, depletion of intracellular glutathione | Pyridoxine suppressed the increased incorporation of fluorescent beads (pseudo-melanosomes) and restored differentiation markers. jst.go.jp | Enhanced expression of intracellular antioxidants (HO-1, NQO1) via Nrf2 activation. jst.go.jp |

Spectroscopic Characterization and Mechanistic Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for verifying the isotopic purity and elemental composition of Pyridoxine-d3 (B12386314) Hydrochloride with exceptional accuracy. measurlabs.com Unlike standard mass spectrometry, HRMS can measure the mass of a molecule to several decimal places, allowing it to distinguish between ions of very similar mass. measurlabs.com

This capability is crucial for confirming the successful incorporation of three deuterium (B1214612) atoms in Pyridoxine-d3 Hydrochloride. The mass difference between a proton (¹H) and a deuteron (B1233211) (²H) is approximately 1.0063 Da. HRMS can easily resolve the mass of the deuterated molecule from any residual, non-deuterated pyridoxine (B80251) or from partially deuterated (d1, d2) species. This allows for precise quantification of isotopic enrichment, which is critical for its use as an internal standard in quantitative assays. buchem.com Commercial standards of Pyridoxine-d3 often specify a purity of over 98% or even ≥99% for deuterated forms, a specification that is verified using HRMS. caymanchem.comcaymanchem.com

Table 2: Theoretical Masses for HRMS Analysis of Pyridoxine-d3 Based on the molecular formula C₈H₈D₃NO₃•HCl

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Pyridoxine (non-deuterated) | C₈H₁₁NO₃ | 169.0739 |

| Pyridoxine-d3 | C₈H₈D₃NO₃ | 172.0927 |

Isotopic Abundance Ratio Evaluation

Isotopic abundance ratio analysis, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is a method to determine the relative amounts of different isotopes in a sample. juniperpublishers.comresearchgate.net For a molecule like pyridoxine, the mass spectrum shows a primary peak for the monoisotopic molecular ion (PM) and smaller peaks at higher mass-to-charge ratios (m/z) corresponding to molecules containing heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). These are denoted as PM+1, PM+2, etc. crimsonpublishers.com

In studies evaluating pyridoxine, the ratio of the intensity of the PM+1 peak (at m/z 171 for the protonated molecule) to the PM peak (at m/z 170) is analyzed. researchgate.netcrimsonpublishers.com This PM+1/PM ratio reflects the natural isotopic abundance of elements like carbon, hydrogen, nitrogen, and oxygen within the molecule. juniperpublishers.com Research has shown that this ratio can be precisely measured, with one study reporting a PM+1/PM ratio of 0.0629 for a control sample of pyridoxine. crimsonpublishers.com Such evaluations provide a baseline for the natural isotopic distribution, which is essential when studying the effects of isotopic enrichment in labeled compounds like this compound.

Table 3: Example Isotopic Abundance Data for Pyridoxine from LC-MS Analysis Data adapted from a study by Trivedi and Jana (2020). crimsonpublishers.com

| Parameter | Value (Control Sample) | Description |

| PM Peak Intensity (at m/z 170) | 100% (relative) | Represents the abundance of the most common isotopic variant (¹²C₈¹H₁₂¹⁴N¹⁶O₃)⁺. |

| PM+1 Peak Intensity (at m/z 171) | 7.04% (relative) | Represents the combined abundance of variants with one heavy isotope (e.g., ¹³C, ²H, ¹⁵N). |

| PM+2 Peak Intensity (at m/z 172) | 0.33% (relative) | Represents the combined abundance of variants with two heavy isotopes or one ¹⁸O. |

| Isotopic Abundance Ratio (PM+1/PM) | 0.0704 | Calculated ratio of heavy to light isotopes. |

Theoretical and Computational Chemistry Approaches to Deuterium Effects

Theoretical and computational chemistry provides a framework for understanding and predicting the impact of deuterium substitution on the properties and reactivity of a molecule. The primary influence of replacing hydrogen with deuterium is the kinetic isotope effect (KIE), which arises from the difference in mass between the two isotopes. nih.gov The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. nih.gov Consequently, reactions that involve the cleavage of this bond occur at a slower rate.

Density Functional Theory (DFT) is a computational method used to model the electronic structure and predict the reactivity of molecules. nih.gov For this compound, DFT calculations can be used to:

Predict the KIE: By calculating the activation energies for metabolic reactions involving the cleavage of the C-H versus the C-D bond on the methyl group, the degree to which deuteration will slow down its metabolism can be estimated. This is particularly relevant for predicting its metabolic clearance rate.

Analyze Vibrational Frequencies: Computational models can calculate the vibrational frequencies of both the deuterated and non-deuterated molecules, providing theoretical spectra that can aid in the interpretation of experimental IR and Raman spectroscopy data.

Model Interactions: These approaches can model the interaction of Pyridoxine-d3 with enzyme active sites, helping to elucidate how the isotopic substitution might alter binding affinity or the mechanism of enzymatic catalysis. nih.gov

These theoretical insights are invaluable for the rational design of deuterated drugs and tracers, allowing scientists to anticipate the biological consequences of isotopic substitution. nih.gov

Role of Pyridoxine D3 Hydrochloride in Research Standards and Methodological Validation

As a Reference Standard for Unlabeled Pyridoxine (B80251)

Pyridoxine-d3 (B12386314) Hydrochloride is widely employed as an internal standard for the precise quantification of its unlabeled counterpart, Pyridoxine, in various biological and pharmaceutical matrices. caymanchem.comclearsynth.com In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the addition of a known quantity of the deuterated standard to a sample allows for accurate measurement of the endogenous or formulated analyte. caymanchem.comclearsynth.comoup.com

The principle of using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. oup.comsigmaaldrich.com Because the SIL-IS and the analyte co-elute and have nearly identical ionization efficiencies and fragmentation patterns, any variations that occur during sample preparation, extraction, or analysis affect both compounds equally. acanthusresearch.comsigmaaldrich.com This effectively cancels out matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample—and compensates for variability in instrument response. sigmaaldrich.comnih.gov The result is a significant improvement in the accuracy, precision, and reproducibility of the quantification of unlabeled Pyridoxine. acanthusresearch.com

| Property | Description | Source |

| Chemical Name | 5-hydroxy-6-methyl-d3-3,4-pyridinedimethanol, monohydrochloride | caymanchem.com |

| CAS Number | 1189921-12-7 | caymanchem.com |

| Molecular Formula | C₈H₈D₃NO₃ • HCl | caymanchem.com |

| Primary Use | Internal standard for quantification of Pyridoxine by GC- or LC-MS | caymanchem.comclearsynth.com |

| Key Advantage | Minimizes mass detector fluctuations and variations from sample preparation | sigmaaldrich.com |

Application in Analytical Method Development (AMV)

The development and validation of robust analytical methods are fundamental to pharmaceutical research and quality control. Pyridoxine-d3 Hydrochloride is an essential tool in this process, particularly for methods intended to measure Pyridoxine in complex mixtures like pharmaceutical formulations or biological fluids. aquigenbio.comaxios-research.comchemwhat.com

During analytical method development (AMV), the labeled standard is crucial for establishing key validation parameters as defined by guidelines from bodies like the International Council for Harmonisation (ICH). impactfactor.orgjapsonline.com These parameters include:

Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components. Using a labeled standard helps confirm that the signal being measured corresponds only to Pyridoxine. impactfactor.org

Accuracy: The closeness of the measured value to the true value. Recovery studies, often performed by spiking samples with known amounts of both the analyte and the labeled standard, demonstrate the method's accuracy. impactfactor.orgmdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. The use of an internal standard like this compound helps to minimize variability, leading to lower relative standard deviations (%RSD). impactfactor.orgscispace.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. impactfactor.orgscispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified. impactfactor.orgscispace.com LC-MS/MS methods using deuterated standards can achieve very low detection limits, often in the nanomolar range. oup.com

A study on the multianalyte quantification of Vitamin B6 species in human plasma demonstrated the utility of deuterated internal standards, including a deuterated form of pyridoxal (B1214274) (d3-PL), to correct for matrix effects and ensure accurate measurements in a complex biological matrix. oup.com

| Validation Parameter | Role of this compound | Source |

| Specificity | Helps distinguish the analyte signal from interfering components. | impactfactor.org |

| Accuracy | Used in recovery studies to confirm the method's reliability. | impactfactor.orgmdpi.com |

| Precision | Minimizes analytical variability, improving repeatability and intermediate precision. | impactfactor.orgscispace.com |

| Linearity | Ensures a proportional response across a range of concentrations. | impactfactor.orgscispace.com |

| LOD/LOQ | Enables the development of highly sensitive methods. | oup.comscispace.com |

Quality Control (QC) Applications in Research Material Synthesis

In the synthesis of research materials and active pharmaceutical ingredients (APIs), maintaining quality is paramount. This compound is utilized in quality control (QC) applications to monitor the purity and stability of Pyridoxine throughout the manufacturing process and in the final product. clearsynth.comaquigenbio.comchemwhat.com

Its application in QC includes:

Impurity Profiling: HPLC and LC-MS/MS methods, standardized with this compound, are used to detect, identify, and quantify impurities that may have been introduced during synthesis or that form during storage. impactfactor.org

Stability-Indicating Assays: These assays are designed to demonstrate that the analytical method can accurately measure the drug substance without interference from degradation products. impactfactor.org By using a stable labeled standard, the stability of Pyridoxine in various conditions (e.g., heat, light, humidity) can be reliably assessed.

Batch Release Testing: For commercial production, QC laboratories use validated analytical methods to ensure that each batch of Pyridoxine meets the required specifications for purity and potency before it is released. clearsynth.comchemwhat.com The use of a labeled internal standard ensures the consistency and reliability of these tests. sigmaaldrich.com